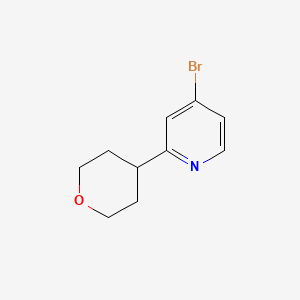

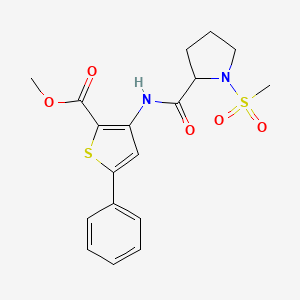

![molecular formula C26H30N2O4 B2518489 2-(2-(Dimethylamino)ethyl)-6,7-dimethyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 631889-52-6](/img/structure/B2518489.png)

2-(2-(Dimethylamino)ethyl)-6,7-dimethyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-(2-(Dimethylamino)ethyl)-6,7-dimethyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione" is a derivative of the chromeno[2,3-c]pyrrole class, which is a group of heterocyclic organic compounds. These compounds have been studied for their potential biological activities, including antitumor properties . The structure of the compound suggests that it may have interesting chemical and physical properties due to the presence of multiple functional groups, such as the dimethylaminoethyl side chain and the chromeno[2,3-c]pyrrole core.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, derivatives of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones have been synthesized by heating methyl o-hydroxybenzoylpyruvate with N,N-dimethylethylenediamine and aromatic aldehydes, which then undergo dehydration to form the desired compounds . This method provides a pathway to a wide range of derivatives, suggesting that the synthesis of the compound could potentially be achieved through a similar route.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray diffraction (XRD) analysis . This technique allows for the precise determination of the spatial arrangement of atoms within a molecule, which is crucial for understanding the compound's reactivity and interaction with biological targets. The presence of the dimethylaminoethyl group and the chromeno[2,3-c]pyrrole core in the compound of interest implies a complex molecular geometry that could be elucidated using XRD or similar structural analysis methods.

Chemical Reactions Analysis

Compounds with similar structures have been shown to participate in various chemical reactions. For example, methyl 2-benzoylamino-3-dimethylaminopropenoate, a compound with a dimethylamino group, reacts with different diketones to form fused pyranones . This indicates that the compound may also undergo reactions with diketones or other reagents to form new heterocyclic systems, potentially leading to the discovery of novel compounds with unique properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related studies. For instance, the amino-substituted derivatives of dibenz[de,h]isoquinoline-1,3-diones have shown a strong dependence of antitumor potency on the position of substitution, which suggests that the electronic and steric effects of substituents on the chromeno[2,3-c]pyrrole core significantly influence the compound's biological activity . Additionally, the presence of the dimethylaminoethyl group could affect the compound's solubility, boiling point, and stability, which are important factors in the development of pharmaceutical agents.

科学的研究の応用

Synthesis and Cytotoxic Activity

One study focused on the synthesis and evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridines, revealing potent cytotoxic properties against various cancer cell lines. The derivatives were synthesized through reactions involving similar compounds and exhibited growth inhibitory properties with IC(50) values less than 10 nM against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines. Some compounds were tested in vivo against colon tumors in mice, showing curative effects at low doses (Deady et al., 2003).

Synthetic Routes and Derivatives

Another research outlined the synthesis of 1-aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones and their analogs, highlighting a high-yield synthesis method. This method facilitated the creation of a wide range of derivatives, underscoring the compound's adaptability in synthesizing novel chemical entities (Vydzhak & Panchishyn, 2010).

Polyfunctional Fused Heterocyclic Compounds

Research into polyfunctional fused heterocyclic compounds via indene-1,3-diones showcases the compound's role in generating novel heterocyclic structures. These studies illustrate the chemical's potential in creating diverse molecular architectures, important for developing new materials and pharmaceuticals (Hassaneen et al., 2003).

Photochemical and Electron-Transfer Reactions

The compound has also been explored in the context of photochemical electron-transfer reactions, demonstrating its utility in photoinduced processes. These studies highlight its potential in photochemistry and materials science, particularly in the development of new photoluminescent materials and understanding of electron transfer mechanisms (Mattes & Farid, 1986).

作用機序

特性

IUPAC Name |

2-[2-(dimethylamino)ethyl]-6,7-dimethyl-1-(4-propoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N2O4/c1-6-13-31-19-9-7-18(8-10-19)23-22-24(29)20-14-16(2)17(3)15-21(20)32-25(22)26(30)28(23)12-11-27(4)5/h7-10,14-15,23H,6,11-13H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCOQGTRYVXFBKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CCN(C)C)OC4=C(C3=O)C=C(C(=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(Dimethylamino)ethyl)-6,7-dimethyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-benzyl-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2518408.png)

![2-ethoxy-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide](/img/structure/B2518409.png)

![2-((2-Chlorophenyl)sulfonyl)-1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2518411.png)

![N-[(1,2-dimethylindol-5-yl)methyl]pentanamide](/img/structure/B2518412.png)

![Bis[[4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] (2S)-2-[(2R,3S,4R,5S,6S)-6-(acetyloxymethyl)-3,5-dihydroxy-4-[(E)-3-phenylprop-2-enoyl]oxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate](/img/structure/B2518416.png)

![1-(4-bromophenyl)-N-(2,3-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2518420.png)

![N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide hydrochloride](/img/structure/B2518421.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(thiophene-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2518423.png)

![6-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydropyridine-6-carboxylic acid](/img/structure/B2518425.png)